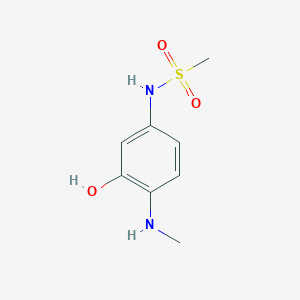
3'-Deoxy-3',5-difluorocytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-3’,5-difluorocytidine is a synthetic nucleoside analogue. It belongs to the class of purine nucleoside analogues, which are known for their broad antitumor activity. This compound is particularly notable for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research and treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’,5-difluorocytidine typically involves the fluorination of cytidine derivatives. One common method includes the use of hexamethyldisilazane and ammonium sulfate to prepare the cytosine derivative, followed by fluorination using reagents like Me3SiOTf (trimethylsilyl trifluoromethanesulfonate) in the presence of anisole . The reaction conditions often involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of 3’-Deoxy-3’,5-difluorocytidine follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure purity and yield. The final product is typically purified through crystallization and filtration techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Deoxy-3’,5-difluorocytidine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted under specific conditions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the nucleoside, altering its biological activity.
Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent parts.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized nucleosides.
Applications De Recherche Scientifique
3’-Deoxy-3’,5-difluorocytidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry to study nucleoside analogues.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The primary mechanism by which 3’-Deoxy-3’,5-difluorocytidine exerts its effects is through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, causing chain termination. This leads to the induction of apoptosis in rapidly dividing cells, such as cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparaison Avec Des Composés Similaires
3’-Deoxy-3’,5-difluorocytidine is unique among nucleoside analogues due to its specific fluorination pattern, which enhances its stability and biological activity. Similar compounds include:
2’,2’-Difluoro-2’-deoxycytidine: Another fluorinated nucleoside with similar anticancer properties.
3’-Azido-3’-deoxy-5-fluorocytidine: A cytidine derivative used in click chemistry.
These compounds share similar mechanisms of action but differ in their specific applications and biological activities.
Propriétés
Formule moléculaire |
C9H11F2N3O4 |
|---|---|
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
4-amino-5-fluoro-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O4/c10-3-1-14(9(17)13-7(3)12)8-6(16)5(11)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17) |
Clé InChI |
KHGOGZGLQQVORD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)F)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12097030.png)
![propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B12097038.png)
![6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097042.png)

